5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic Acid
Description
5-Amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid (CAS RN: 3641-13-2) is a heterocyclic compound with the molecular formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol. Its structure features a partially saturated 1,2,4-triazole ring substituted with an amino group at position 5 and a carboxylic acid group at position 2. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and technical products due to its reactive functional groups .
Properties
CAS No. |
401624-18-8 |
|---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C3H6N4O2/c4-3-5-1(2(8)9)6-7-3/h1,3,5H,4H2,(H,8,9) |
InChI Key |
MBNAIFCUPWEALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(N=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic Acid
General Synthetic Strategy
The synthesis of this compound typically involves the cyclocondensation of hydrazine derivatives with carboxylic acid derivatives or their activated forms (esters, acid chlorides). The key step is the formation of the 1,2,4-triazole ring bearing the amino substituent at position 5 and the carboxylic acid group at position 3.
Reported Synthetic Routes
Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives
- Starting Materials: Hydrazides derived from carboxylic acids and appropriate carboxylic acid derivatives.
- Reaction Conditions: Typically involves refluxing in aqueous or alcoholic solvents, sometimes with acid or base catalysis.
- Mechanism: The hydrazide reacts with the carboxylic acid derivative to form an intermediate that cyclizes to the triazole ring.
- Example: The synthesis of 5-amino-1,2,4-triazole-3-carboxylic acid derivatives by cyclocondensation of 5-amino-1,2,4-triazole-4-carboxylic acid with methylene active compounds has been reported as an efficient method for obtaining triazolo-annulated systems.
Chlorination and Subsequent Condensation
- Intermediate Preparation: 5-amino-3-mercapto-1,2,4-triazole is chlorinated to form 5-amino-3-chlorosulfonyl-1,2,4-triazole.
- Further Reaction: This intermediate is then condensed with substituted anilines or other nucleophiles to yield sulfonamide derivatives, which can be further transformed into carboxylic acid derivatives.
- Conditions: Chlorination is carried out in aqueous acidic media at controlled temperatures (0 to 25°C), with chlorine amounts around 3 moles per mole of mercapto-triazole.
- Solvents and Bases: Organic solvents like acetonitrile or acetic acid and tertiary amine bases (pyridine, triethylamine) are used to facilitate condensation reactions.
- Reaction Time: Typically 2 to 24 hours at 50 to 90°C.
- Isolation: Products are recovered by extraction into alkaline medium followed by acid precipitation.
One-Pot Cyclocondensation Techniques
- Description: One-pot methods involve the direct condensation of hydrazine derivatives with carboxylic acid derivatives or isothiocyanates in polar aprotic solvents like DMF.
- Advantages: These methods offer operational simplicity and good yields.
- Example: Synthesis of 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol derivatives by one-step condensation with thiocarbohydrazide, followed by reaction with alkyl/aryl isothiocyanates, demonstrates the utility of one-pot cyclizations in related triazole chemistry.
Reaction Conditions and Optimization
Characterization and Purification
- Isolation: Products are commonly isolated by filtration or centrifugation after precipitation.
- Purification: Recrystallization from ethanol or aqueous acidic/alkaline media.
- Spectroscopic Confirmation: IR spectra show characteristic NH stretching (~3240 cm^-1) and C=O or C=S vibrations depending on tautomeric forms; ^1H NMR confirms amino proton signals around 13.6 ppm for thione forms.
- Yield: Reported yields vary but often range from 60% to 80% depending on method and purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of Hydrazides | Hydrazides + carboxylic acid derivatives | Reflux in aqueous/alcoholic solvent | Straightforward, moderate yields | May require long reaction times |
| Chlorination + Condensation | 5-amino-3-mercapto-1,2,4-triazole + Cl2 + anilines | Chlorination at 0-25°C, condensation at 50-90°C with amine bases | High specificity, versatile intermediates | Multi-step, requires careful control of chlorination |
| One-Pot Cyclocondensation | Thiocarbohydrazide + carboxylic acid derivatives or isothiocyanates | DMF solvent, reflux with K2CO3 | Efficient, one-step synthesis | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can occur at the amino or carboxylic acid groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazoles.
Scientific Research Applications
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Dihydrotriazole vs. Aromatic Triazole : The dihydro configuration in the target compound reduces aromaticity, increasing ring strain and reactivity compared to fully aromatic triazoles (e.g., 1,2,4-triazole carboxamides). This may limit its direct therapeutic use but enhance its utility as a synthetic intermediate .
- Carboxylic Acid vs. Carboxamide : Carboxylic acid groups (as in the target compound) improve water solubility but reduce cell membrane permeability. Carboxamide derivatives (e.g., compounds 4a-n) exhibit enhanced bioavailability, making them more suitable for drug candidates .
Biological Activity
5-Amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid (also known as 5-amino-1,2,4-triazole-3-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 114.11 g/mol. The compound features a triazole ring which is crucial for its biological activity.
Synthesis Methods
Various synthesis methods have been reported for this compound. One notable approach is the microwave-assisted synthesis which enhances yield and reduces reaction time. The direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic conditions has also been successfully employed, yielding high purity products .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it has inhibitory effects against various bacterial strains and fungi. For instance, its derivatives have been tested against Escherichia coli, Staphylococcus aureus, and several fungal pathogens with promising results .
Antiparasitic Activity
One of the most compelling applications of this compound is in treating parasitic infections such as Chagas disease. A study highlighted the optimization of 5-amino-1,2,3-triazole derivatives which showed submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds demonstrated improved potency and selectivity with minimal toxicity to mammalian cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example:
- Substituent Variations : Modifying the amino group or substituents on the triazole ring can enhance or diminish activity. Replacing the amino group with other functional groups generally resulted in loss of activity .
- Ligand Efficiency : Compounds exhibiting high ligand efficiency (LE > 0.25) were prioritized for further development due to their favorable pharmacokinetic properties .
Case Studies
Several case studies illustrate the compound's potential:
- Chagas Disease Treatment : In a mouse model study, compounds derived from 5-amino-4,5-dihydro-3H-1,2,4-triazole demonstrated significant suppression of parasite burden (pEC50 > 6), indicating their potential as therapeutic agents against this neglected tropical disease .
- Anticancer Activity : Preliminary studies suggest that derivatives of this triazole exhibit anticancer properties against various cancer cell lines including MCF7 and HepG2. This opens avenues for further research into its role in cancer therapy .
Q & A
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., chloroacetic acid). Wear PPE (gloves, goggles) and maintain spill kits for corrosive byproducts. Refer to SDS guidelines for triazole derivatives, which highlight risks of skin/eye irritation and recommend ethanol/water for decontamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
